molecular formula C12H14O16Zn3 B148056 Zinc citrate dihydrate CAS No. 5990-32-9

Zinc citrate dihydrate

Cat. No.: B148056
CAS No.: 5990-32-9
M. Wt: 610.4 g/mol
InChI Key: OXAGUGIXGVHDGD-UHFFFAOYSA-H
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Description

Zinc citrate dihydrate is a zinc salt of citric acid, commonly used in dietary supplements and dental care products. It is known for its effective absorption following oral administration and serves as a source of zinc, an essential trace element. Zinc plays a crucial role in various biological processes, including immune function, protein synthesis, and cell division .

Mechanism of Action

Target of Action

Zinc citrate dihydrate is a form of zinc, an essential trace element. The primary targets of zinc are the zinc-dependent enzymes and proteins . Zinc is a key player in cellular metabolism, acting as a cofactor for over 300 enzymes involved in various biological processes . It also plays a crucial role in protein synthesis, nucleic acid metabolism, cell proliferation, and differentiation .

Mode of Action

Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic agent, zinc is vital for the activity of numerous enzymes. In its structural role, zinc contributes to the conformation of proteins and enzymes. In its regulatory capacity, zinc influences the control of gene expression .

Biochemical Pathways

Zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis , lipid metabolism , and DNA replication . Zinc-dependent enzymes, such as DNA polymerase and RNA polymerase, are vital for the synthesis and repair of DNA, a fundamental process for cell division and growth .

Pharmacokinetics

This compound demonstrates effective absorption following oral administration . This high bioavailability means that it can efficiently increase serum zinc levels, enhancing the body’s zinc reserves .

Result of Action

The action of this compound leads to an improvement in the body’s zinc status, which has implications for various aspects of health. For instance, it supports cellular metabolism and ensures that zinc-dependent enzymes and proteins function optimally . Zinc also plays a pivotal role in immune function, protein and DNA synthesis, wound healing, and cell signaling and division .

Action Environment

The absorption of this compound in the human body is influenced by dietary composition. Factors such as phytates found in plant foods can inhibit zinc absorption by binding to the mineral, reducing its bioavailability . Therefore, considering dietary components that can affect zinc absorption is important when aiming to improve zinc status through supplementation .

Biochemical Analysis

Biochemical Properties

Zinc citrate dihydrate plays a crucial role in biochemical reactions. It acts as a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis . The presence of zinc is crucial for the catalytic activity of these enzymes, which are essential for vital chemical reactions in the body, including those governing growth, immune response, and repair of cellular damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc’s role in cellular metabolism extends to its involvement in the regulation of gene expression through zinc finger proteins. These proteins bind to DNA, influencing the transcription of genes that regulate cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited, zinc’s effect on cellular metabolism is profound, with supplemental zinc citrate supporting the immune system, aiding in lipid metabolism, and ensuring the proper function of immune cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, low levels of zinc oxide nanoparticles can express a similar antidiarrheal action as high therapeutic doses of zinc oxide

Metabolic Pathways

This compound is involved in numerous metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . Zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. Given the main localization of zinc transporters at the cell membrane, the potential for targeted therapies, including small molecules and monoclonal antibodies, offers promising avenues for future exploration .

Chemical Reactions Analysis

Types of Reactions: Zinc citrate dihydrate undergoes various chemical reactions, including:

    Oxidation: Zinc citrate can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield elemental zinc.

    Substitution: Zinc citrate can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.

    Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace citrate.

Major Products Formed:

    Oxidation: Zinc oxide and carbon dioxide.

    Reduction: Elemental zinc and citric acid.

    Substitution: Zinc complexes with new ligands.

Scientific Research Applications

Zinc citrate dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Zinc gluconate
  • Zinc sulfate
  • Zinc acetate

Comparison:

  • Zinc gluconate: Similar to zinc citrate in terms of bioavailability but has a different taste profile, making it less suitable for use in oral care products.
  • Zinc sulfate: Highly soluble in water and commonly used in supplements, but can cause gastrointestinal irritation.
  • Zinc acetate: Also used in supplements and has good bioavailability, but less commonly used in dental care products compared to zinc citrate.

Uniqueness of Zinc Citrate Dihydrate: this compound is unique due to its combination of high zinc content, effective absorption, and favorable sensory properties. It is particularly valued in dental care products for its antimicrobial and anti-inflammatory effects, making it a preferred choice over other zinc compounds .

Properties

IUPAC Name

trizinc;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.2H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2;;;/q;;;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAGUGIXGVHDGD-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Zn+2].[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O16Zn3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583827
Record name Zinc citrate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5990-32-9, 546-46-3
Record name Zinc citrate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005990329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc citrate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trizinc dicitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC CITRATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021IBV57IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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